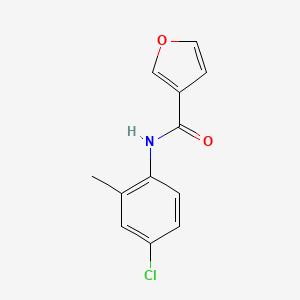
N-(4-methylcyclohexyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylcyclohexyl)cyclobutanecarboxamide, also known as PX-3, is a chemical compound that has been studied for its potential pharmacological properties. This compound belongs to the class of cyclohexylamines and has been found to have some interesting effects on the central nervous system. The purpose of
Mechanism of Action
N-(4-methylcyclohexyl)cyclobutanecarboxamide works by binding to and modulating the activity of certain receptors in the brain, including the dopamine D2 and serotonin 5-HT2A receptors. This leads to changes in the release and uptake of neurotransmitters, which can affect mood, motivation, and reward. N-(4-methylcyclohexyl)cyclobutanecarboxamide has also been found to have some effects on other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)cyclobutanecarboxamide has been found to have a range of biochemical and physiological effects, including changes in neurotransmitter release and uptake, changes in gene expression, and changes in brain structure and function. These effects can lead to changes in behavior, mood, and cognition. N-(4-methylcyclohexyl)cyclobutanecarboxamide has also been found to have some effects on peripheral organs, such as the heart and liver.
Advantages and Limitations for Lab Experiments
N-(4-methylcyclohexyl)cyclobutanecarboxamide has some advantages for lab experiments, including its relatively specific effects on certain receptors and neurotransmitter systems. However, it also has some limitations, such as its complex synthesis method and potential toxicity. Careful attention to safety precautions and proper dosing is required when working with N-(4-methylcyclohexyl)cyclobutanecarboxamide in the lab.
Future Directions
There are several future directions for research on N-(4-methylcyclohexyl)cyclobutanecarboxamide. One area of interest is its potential use in treating addiction and other psychiatric disorders. Another area of interest is its effects on brain structure and function, which could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to better understand the mechanism of action of N-(4-methylcyclohexyl)cyclobutanecarboxamide and its effects on other neurotransmitter systems. Finally, more research is needed to explore the potential side effects and toxicity of N-(4-methylcyclohexyl)cyclobutanecarboxamide, particularly in humans.
Synthesis Methods
N-(4-methylcyclohexyl)cyclobutanecarboxamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of cyclobutanone with methylcyclohexylamine to form N-(4-methylcyclohexyl)cyclobutanone. This intermediate product is then reduced using sodium borohydride to form N-(4-methylcyclohexyl)cyclobutanecarboxamide, which is the final product. The synthesis of N-(4-methylcyclohexyl)cyclobutanecarboxamide is a complex process that requires careful attention to detail and safety precautions.
Scientific Research Applications
N-(4-methylcyclohexyl)cyclobutanecarboxamide has been studied for its potential pharmacological properties, particularly its effects on the central nervous system. It has been found to have some interesting effects on the dopamine and serotonin systems, which are involved in regulating mood, motivation, and reward. N-(4-methylcyclohexyl)cyclobutanecarboxamide has also been studied for its potential use in treating addiction and other psychiatric disorders.
properties
IUPAC Name |
N-(4-methylcyclohexyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9-5-7-11(8-6-9)13-12(14)10-3-2-4-10/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXAXEZDONLDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)cyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)

![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)










